1-Cyclobutoxy-2-iodocyclopentane
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Overview
Description
1-Cyclobutoxy-2-iodocyclopentane is an organic compound characterized by a cyclopentane ring substituted with an iodine atom at the second position and a cyclobutoxy group at the first position
Preparation Methods
The synthesis of 1-Cyclobutoxy-2-iodocyclopentane typically involves the reaction of cyclopentane derivatives with iodine and cyclobutyl alcohol under specific conditions. One common method includes the iodination of cyclopentane followed by the substitution reaction with cyclobutyl alcohol. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
1-Cyclobutoxy-2-iodocyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common reagents used in these reactions include halogens, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclobutoxy-2-iodocyclopentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclobutoxy-2-iodocyclopentane involves its interaction with specific molecular targets, leading to various chemical transformations. The iodine atom and the cyclobutoxy group play crucial roles in its reactivity, influencing the pathways and products of its reactions.
Comparison with Similar Compounds
1-Cyclobutoxy-2-iodocyclopentane can be compared with other similar compounds, such as:
- 1-Cyclobutoxy-2-bromocyclopentane
- 1-Cyclobutoxy-2-chlorocyclopentane
- 1-Cyclopentyloxy-2-iodocyclopentane
These compounds share similar structural features but differ in their reactivity and applications due to the nature of the substituents
Properties
Molecular Formula |
C9H15IO |
---|---|
Molecular Weight |
266.12 g/mol |
IUPAC Name |
1-cyclobutyloxy-2-iodocyclopentane |
InChI |
InChI=1S/C9H15IO/c10-8-5-2-6-9(8)11-7-3-1-4-7/h7-9H,1-6H2 |
InChI Key |
YZWBZNPJFTWUDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2CCCC2I |
Origin of Product |
United States |
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